molecular formula C4H5N3O2 B573994 1H-Pyrrol-2-amine, 5-nitro- CAS No. 192003-26-2

1H-Pyrrol-2-amine, 5-nitro-

Cat. No.: B573994
CAS No.: 192003-26-2
M. Wt: 127.103
InChI Key: HMJZRTMDFLWDEN-UHFFFAOYSA-N
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Description

1H-Pyrrol-2-amine, 5-nitro-: is a nitrogen-containing heterocyclic compound. Pyrroles, the core structure of this compound, are five-membered aromatic rings with one nitrogen atom. These compounds are known for their diverse biological activities and are key structural units in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-2-amine, 5-nitro- typically involves the nitration of 1H-pyrrol-2-amine. This can be achieved through various methods, including the use of nitric acid and sulfuric acid as nitrating agents. The reaction is usually carried out under controlled temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .

Industrial Production Methods: Industrial production of 1H-Pyrrol-2-amine, 5-nitro- may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-2-amine, 5-nitro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1H-Pyrrol-2-amine, 5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrol-2-amine, 5-nitro- is unique due to the presence of both the nitro group and the pyrrole ring. This combination imparts specific reactivity and biological activity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

192003-26-2

Molecular Formula

C4H5N3O2

Molecular Weight

127.103

IUPAC Name

5-nitro-1H-pyrrol-2-amine

InChI

InChI=1S/C4H5N3O2/c5-3-1-2-4(6-3)7(8)9/h1-2,6H,5H2

InChI Key

HMJZRTMDFLWDEN-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1)[N+](=O)[O-])N

Synonyms

1H-Pyrrol-2-amine,5-nitro-(9CI)

Origin of Product

United States

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